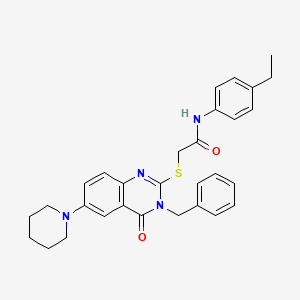

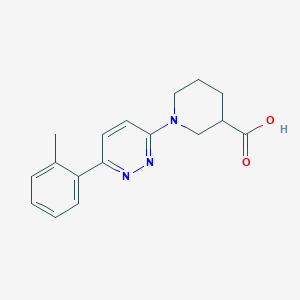

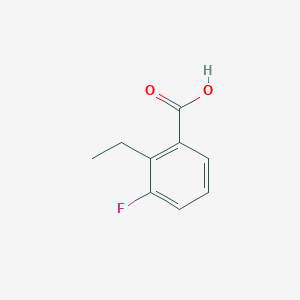

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen.

Synthesis Analysis

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Chemical Reactions Analysis

Thiophene derivatives show antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity . They are also used as inhibitors of corrosion of metals or in the fabrication of light-emitting diodes in material science .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Corrosion Inhibition

The compound's derivatives have been studied for their potential as corrosion inhibitors. In one study, similar compounds exhibited inhibitive action for mild steel corrosion in acidic media, suggesting potential applications in protecting metal surfaces. The inhibition process was attributed to the formation of a protective film on the metal surface, adhering via a mechanism that follows Langmuir adsorption isotherm principles. Spectroscopic analysis supported the formation of this complex between the inhibitor and the metal surface (Hari Kumar Sappani & S. Karthikeyan, 2014).

Synthetic Chemistry

Compounds with structural similarities have been utilized in synthesizing sulfonylated furans or imidazo[1,2-a]pyridine derivatives, showcasing a versatile approach to constructing complex heterocyclic systems. This methodology highlights the compound's role in facilitating the synthesis of molecules with potential biological or material science applications, featuring excellent functional group tolerance and efficiency (Zhiming Cui et al., 2018).

Pharmaceutical Research

Research into similar sulfonamide compounds has explored their application in drug development, including as inhibitors for carbonic anhydrase, which plays a crucial role in physiological processes. These studies have indicated that certain derivatives can effectively lower intraocular pressure, suggesting potential use in treating glaucoma. The ability of these compounds to act as potent inhibitors points to the broad therapeutic potential of sulfonamides in treating diseases with underlying enzymatic dysregulation (M. Ilieș et al., 2000).

Antimicrobial Activity

Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial efficacy. The pursuit of new antibacterial agents is crucial in the face of rising antibiotic resistance. Some derivatives exhibited high antibacterial activities, underscoring the potential of sulfonamide-based heterocycles in addressing infectious diseases (M. E. Azab et al., 2013).

作用機序

将来の方向性

The future of thiophene and its derivatives in medicinal chemistry looks promising. They have been proven to be effective drugs in the current disease scenario . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

特性

IUPAC Name |

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-16-9-14(15-11-16)22(18,19)17(7-12-4-5-20-10-12)8-13-3-2-6-21-13/h2-6,9-11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXMXSDGQXJVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)

![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)

![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)

![2,5-Dimethylphenyl [5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B2892281.png)